Leishmanicidal Potency Versus Passifloricin A and Clinical Standard
In a direct in vitro comparison, Passifloricin C (compound 2) displayed an ED₅₀ of 24.0 µg mL⁻¹ against intracellular amastigotes of Leishmania panamensis (strain UA140), whereas Passifloricin A (compound 1) exhibited an ED₅₀ of 0.5 µg mL⁻¹ and the first‑line drug Glucantime gave an ED₅₀ of 6.7 µg mL⁻¹ [1]. Although Passifloricin C is 48‑fold less potent than Passifloricin A, it retains measurable antileishmanial activity and provides a distinct potency baseline for SAR exploration.
| Evidence Dimension | Antileishmanial activity (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 24.0 µg mL⁻¹ |
| Comparator Or Baseline | Passifloricin A ED₅₀ = 0.5 µg mL⁻¹; Glucantime ED₅₀ = 6.7 µg mL⁻¹ |
| Quantified Difference | 48‑fold less potent than Passifloricin A; 3.6‑fold less potent than Glucantime |
| Conditions | In vitro assay; L. panamensis amastigotes infecting U‑937 human promonocytic cells; 48 h exposure; DMSO vehicle |
Why This Matters
Establishes Passifloricin C as a moderately active natural scaffold that is structurally distinct from the highly potent Passifloricin A, enabling dissection of the pharmacophoric contribution of the C‑7 acetoxy group.
- [1] Cardona W, Quiñones W, Echeverri F. Leishmanicidal Activity of Passifloricin A and Derivatives. Molecules. 2004;9(8):666‑672. doi:10.3390/90800666 View Source
